molecular formula C5H11NO B6264561 rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans CAS No. 2088415-16-9

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans

Cat. No.: B6264561
CAS No.: 2088415-16-9
M. Wt: 101.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine, trans is a cyclopropane derivative with a methoxymethyl substituent and a trans-configuration at the 1R,2R stereocenters. It is commonly available as a hydrochloride salt (CAS: 2088415-17-0) with a molecular weight of 137.6 g/mol and a purity ≥95% . Its small, strained cyclopropane ring and polar methoxymethyl group make it a unique scaffold for studying structure-activity relationships (SAR) in drug discovery.

Properties

CAS No.

2088415-16-9

Molecular Formula

C5H11NO

Molecular Weight

101.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an allylic amine with a diazo compound under catalytic conditions. The reaction conditions often include the use of a transition metal catalyst such as rhodium or copper to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways and cellular responses. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below summarizes structural analogs of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans, highlighting substituents, ring systems, and physicochemical properties:

Compound Name Substituent(s) Ring Type Molecular Weight (g/mol) CAS Number Key Features
This compound Methoxymethyl Cyclopropane 137.6 2088415-17-0 High purity (≥95%), discontinued, polar ether group
rac-(1R,2R)-2-(Difluoromethyl)cyclopropan-1-amine HCl Difluoromethyl Cyclopropane 143.56 2059915-48-7 Electronegative fluorine atoms enhance metabolic stability
rac-(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Trifluoromethyl Cyclopropane 161.1 1792190-75-0 Lipophilic CF3 group improves membrane permeability
rac-(1R,2S)-2-(2-Bromo-4-methylphenyl)cyclopropan-1-amine, trans 2-Bromo-4-methylphenyl Cyclopropane - 2550997-04-9 Aromatic substituent for π-π interactions; discontinued
rac-(1R,2R)-1-(4-tert-Butylphenyl)-2-methylcyclopropan-1-amine HCl 4-tert-Butylphenyl, methyl Cyclopropane - 1909294-65-0 Bulky tert-butyl group enhances steric hindrance
rac-(1R,2R)-2-Methoxy-N-methylcyclobutan-1-amine, trans Methoxy, N-methyl Cyclobutane 151.63 2648902-27-4 Larger ring reduces strain; altered reactivity

Substituent Effects

  • Methoxymethyl vs. Halogenated Groups : The methoxymethyl group in the target compound provides moderate polarity due to the ether oxygen, facilitating hydrogen bonding. In contrast, difluoromethyl () and trifluoromethyl () analogs exhibit increased lipophilicity and metabolic stability, making them suitable for central nervous system (CNS) targets.
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 2-bromo-4-methylphenyl in ) enable interactions with aromatic residues in enzymes or receptors. However, they may suffer from reduced solubility compared to aliphatic substituents like methoxymethyl.

Ring System Comparisons

  • Cyclopropane vs. Cyclobutane : Cyclopropane’s high ring strain enhances reactivity in ring-opening reactions, whereas cyclobutane derivatives (e.g., ) exhibit lower strain, favoring stability in prolonged biological assays .
  • Cyclopropane vs. Cyclohexane : Cyclohexane-based analogs () lack ring strain but offer conformational flexibility, which can be advantageous in agrochemical applications where rigidity is less critical .

Stereochemical Considerations

The trans-configuration in the target compound (1R,2R) contrasts with cis or mixed stereoisomers (e.g., 1R,2S in ), which can dramatically alter binding affinities. For example, the trans-arrangement of substituents in cyclopropane derivatives often optimizes spatial alignment with target binding pockets .

Research Findings and Trends

  • Synthetic Utility : Cyclopropane amines are frequently synthesized via [2+1] cycloadditions or Simmons-Smith reactions, with substituents tailored for specific reactivities .
  • Biological Performance : Trifluoromethyl derivatives () show promise in kinase inhibition studies due to their electron-withdrawing properties, whereas methoxymethyl analogs may excel in solubility-driven applications .
  • Computational Insights : Molecular docking studies suggest that the methoxymethyl group’s polarity enhances water solubility without significantly compromising logP values, striking a balance between bioavailability and potency .

Biological Activity

The compound rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine, trans, is a cyclopropane derivative with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

  • IUPAC Name : rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine
  • CAS Number : 376608-71-8
  • Molecular Formula : C6_{6}H13_{13}N\O
  • Molecular Weight : 115.17 g/mol

The biological activity of rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets and triggering specific biochemical pathways that can lead to therapeutic effects.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

  • Neuroprotective Effects : Studies have shown that compounds similar to rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine can promote neuronal growth and rehabilitation. For instance, lactacystin, a related compound, was found to enhance neurite outgrowth in neuroblastoma cells through mechanisms involving microtubule assembly and actin polymerization .
  • Antitumor Activity : Cyclopropane derivatives have been investigated for their antitumor properties. A study on platinum(IV) complexes derived from cyclopropane structures demonstrated significant activity against various leukemia cell lines, suggesting that structural modifications can enhance their efficacy against cancer cells .

Case Study 1: Neuroprotective Properties

In a study evaluating the neurotrophic effects of cyclopropane derivatives, it was found that compounds similar to rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amine significantly increased intracellular cAMP levels in treated cells. This increase correlated with enhanced neurite outgrowth and improved morphological characteristics in neuronal cells .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of trans-(1R,2R)-DACH-PtIV complexes revealed that specific configurations of cyclopropane derivatives could modulate antitumor activity effectively. These complexes were tested against cisplatin-sensitive and resistant cell lines, demonstrating varying degrees of effectiveness based on their structural composition .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
LactacystinLactacystinNeuroprotective
DACH-PtIVDACH-PtIVAntitumor
Rac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-aminerac-(1R,2R)-2-(methoxymethyl)cyclopropan-1-amineNeuroprotective & Antitumor PotentialThis article

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.